molecular formula C14H18ClFN2O B8240045 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B8240045
M. Wt: 284.75 g/mol
InChI Key: QJBJARKUAQHICD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2,8-diazaspiro[45]decan-1-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) and a spiro (a single atom common to two rings) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorophenyl derivative with a diazaspiro intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the diazaspiro structure contribute to its binding affinity and selectivity towards certain receptors or enzymes. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride makes it unique compared to other similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O.ClH/c15-11-3-1-2-4-12(11)17-10-7-14(13(17)18)5-8-16-9-6-14;/h1-4,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBJARKUAQHICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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